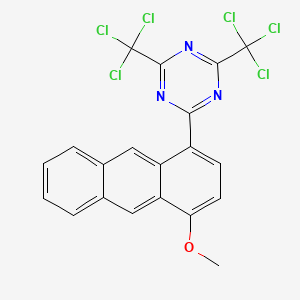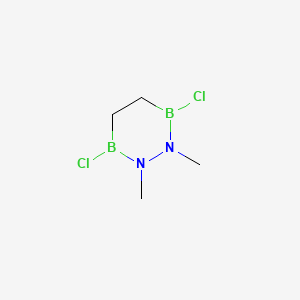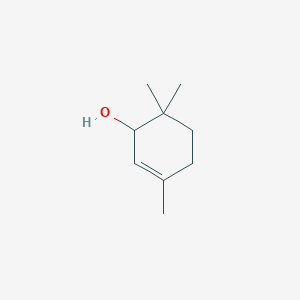![molecular formula C15H15NO5S B14452743 1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene CAS No. 77189-95-8](/img/structure/B14452743.png)
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methoxy groups and a sulfanyl group attached to a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethoxybenzene and 4-nitrothiophenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts: A base such as potassium carbonate or sodium hydride is used to deprotonate the thiophenol, making it more nucleophilic.
Reaction: The deprotonated thiophenol attacks the benzene ring of 1,3,5-trimethoxybenzene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: To ensure consistent production and quality.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1,3,5-Trimethoxy-2-[(4-aminophenyl)sulfanyl]benzene.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form strong bonds with metal ions or other nucleophiles. These interactions can modulate various biochemical pathways, making the compound useful in research applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the nitrophenyl and sulfanyl groups, making it less reactive in certain types of reactions.
1,3,5-Tris(4-nitrophenyl)benzene: Contains three nitrophenyl groups, making it more reactive but also more complex to synthesize.
1,3,5-Trimethoxy-2-nitrobenzene:
Uniqueness
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene is unique due to the combination of methoxy, nitrophenyl, and sulfanyl groups. This combination provides a unique set of chemical properties, making it valuable for specific research applications that require these functionalities.
Propiedades
Número CAS |
77189-95-8 |
|---|---|
Fórmula molecular |
C15H15NO5S |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
1,3,5-trimethoxy-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H15NO5S/c1-19-11-8-13(20-2)15(14(9-11)21-3)22-12-6-4-10(5-7-12)16(17)18/h4-9H,1-3H3 |
Clave InChI |
DJAVUFHNACQVJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)SC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)

![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)

![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)

![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)


